Anticancer agent 160

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

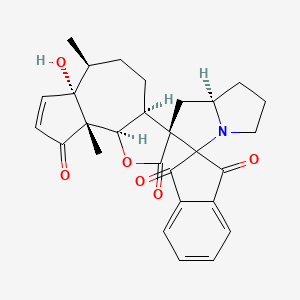

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H29NO6 |

|---|---|

Molecular Weight |

475.5 g/mol |

InChI |

InChI=1S/C28H29NO6/c1-15-9-10-19-23(25(2)20(30)11-12-27(15,25)34)35-24(33)26(19)14-16-6-5-13-29(16)28(26)21(31)17-7-3-4-8-18(17)22(28)32/h3-4,7-8,11-12,15-16,19,23,34H,5-6,9-10,13-14H2,1-2H3/t15-,16+,19+,23+,25-,26-,27+/m0/s1 |

InChI Key |

PTUHUUCAERNUDZ-CWMGOPMASA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@]1(C=CC3=O)O)C)OC(=O)[C@]24C[C@H]5CCCN5C46C(=O)C7=CC=CC=C7C6=O |

Canonical SMILES |

CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C24CC5CCCN5C46C(=O)C7=CC=CC=C7C6=O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Identity of "Anticancer Agent 160": A Technical Overview

The term "Anticancer agent 160" is associated with at least three distinct investigational compounds, creating a potential for ambiguity in research and development. This technical guide aims to delineate these entities and provide a comprehensive overview of the most prominently documented of the three: AMG 160 , a bispecific T-cell engager (BiTE) therapy. The other compounds, a phenalenone derivative and a natural product from Parthenium hysterophorus, are also briefly described to aid in their differentiation.

Differentiating the "this compound" Compounds

| Designation | Description | Key Characteristics |

| AMG 160 | A half-life extended, bispecific T-cell engager (BiTE) immuno-oncology therapy. | Targets Prostate-Specific Membrane Antigen (PSMA) on tumor cells and CD3 on T-cells. Investigated for metastatic castration-resistant prostate cancer (mCRPC). |

| Antitumor agent-160 (compound Ia) | A derivative of the antifungal agent phenalenone. | Molecular Formula: C21H30O3, Molecular Weight: 330.46.[1] |

| This compound (Compound 6) | A natural product derived from the plant Parthenium hysterophorus. | Exhibits cytotoxicity against HCT-116 cells with an IC50 of 5.0 μM.[2] |

Due to the extensive publicly available data, this guide will focus on AMG 160 .

In-Depth Technical Guide: AMG 160

AMG 160 is a promising investigational antibody construct designed to redirect the patient's own T-cells to attack and eliminate cancer cells expressing Prostate-Specific Membrane Antigen (PSMA). This bispecific approach offers a novel immunotherapeutic strategy for cancers where PSMA is highly expressed, most notably in metastatic castration-resistant prostate cancer (mCRPC).

Chemical Structure and Properties of AMG 160

As a BiTE molecule, AMG 160 is a recombinant protein construct, not a small molecule with a defined chemical formula. It consists of two single-chain variable fragments (scFvs) connected by a flexible linker. One scFv binds to PSMA on prostate cancer cells, while the other binds to the CD3 epsilon subunit of the T-cell receptor complex on T-cells. To extend its serum half-life, the BiTE molecule is fused to an Fc domain. This "half-life extended" (HLE) feature allows for less frequent dosing.[3]

Table 1: Physicochemical and Pharmacokinetic Properties of AMG 160

| Property | Value | Source |

| Target 1 | Prostate-Specific Membrane Antigen (PSMA) | [3] |

| Target 2 | Cluster of Differentiation 3 (CD3) on T-cells | [3] |

| Mechanism of Action | T-cell redirection and activation leading to tumor cell lysis | |

| Half-maximal Lysis (in vitro) | 6-42 pmol/L | |

| Half-life in Non-Human Primates | Approximately one week | |

| Clinical Trial Identifier | NCT03792841 |

Mechanism of Action: A Signaling Pathway Perspective

AMG 160's mechanism of action is centered on creating a cytolytic synapse between a T-cell and a PSMA-expressing tumor cell. This process bypasses the need for traditional T-cell activation through peptide antigen presentation by major histocompatibility complexes (MHC).

Caption: Mechanism of action of AMG 160, a BiTE molecule.

The binding of AMG 160 to both PSMA and CD3 brings the T-cell into close proximity with the tumor cell. This engagement activates the T-cell, leading to the release of cytotoxic granules containing perforin and granzymes. Perforin forms pores in the tumor cell membrane, allowing granzymes to enter and initiate apoptosis, or programmed cell death.

Preclinical Efficacy of AMG 160

Extensive preclinical studies have demonstrated the potent antitumor activity of AMG 160 both in vitro and in vivo.

Table 2: In Vitro and In Vivo Efficacy of AMG 160

| Parameter | Cell Line / Model | Result | Source |

| In Vitro Cytotoxicity (EC50) | PSMA-expressing prostate cancer cell lines | 6-42 pmol/L for half-maximal lysis | |

| In Vivo Tumor Regression | 22Rv-1 mCRPC xenograft model | Regression of established tumors with weekly 0.2 mg/kg dosing | |

| Combination Therapy | CTG-2428 xenograft model | Enhanced antitumor activity when combined with an anti-PD-1 antibody |

Experimental Protocols

The preclinical evaluation of AMG 160 involved a range of standard and specialized assays to characterize its activity and safety.

1. In Vitro T-cell Mediated Cytotoxicity Assay

-

Objective: To determine the potency of AMG 160 in inducing T-cell-mediated killing of PSMA-expressing cancer cells.

-

Methodology:

-

PSMA-positive target cancer cells (e.g., 22Rv-1) are seeded in a 96-well plate.

-

Human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

-

Increasing concentrations of AMG 160 are added to the co-culture of target cells and T-cells.

-

The plate is incubated for a specified period (e.g., 48 hours).

-

Cell viability is assessed using a colorimetric assay (e.g., MTT) or by measuring the release of lactate dehydrogenase (LDH) from lysed cells.

-

The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

-

2. In Vivo Xenograft Tumor Model

-

Objective: To evaluate the antitumor efficacy of AMG 160 in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., NSG mice) are subcutaneously or orthotopically implanted with human prostate cancer cells (e.g., 22Rv-1).

-

Tumors are allowed to grow to a specified size.

-

Human T-cells are administered to the mice.

-

Mice are treated with AMG 160 or a control antibody at specified doses and schedules (e.g., weekly intravenous injections).

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for histological or biomarker analysis.

-

Caption: Preclinical evaluation workflow for AMG 160.

Conclusion

AMG 160 represents a promising immunotherapeutic agent for the treatment of PSMA-expressing cancers, particularly metastatic castration-resistant prostate cancer. Its bispecific design allows for potent and specific T-cell-mediated killing of tumor cells. The preclinical data strongly support its continued clinical development, with ongoing studies aimed at determining its safety and efficacy in patients. The distinction between AMG 160 and other compounds also referred to as "this compound" is crucial for the accurate interpretation of scientific and clinical data.

References

Unveiling the Target Landscape of Anticancer Agent 160: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 160, a novel semi-synthetic derivative of the natural product parthenin, has demonstrated notable cytotoxic effects against human colon carcinoma cells. This technical guide provides a comprehensive overview of the target identification and validation process for this promising compound. By examining the established mechanisms of its parent compound, parthenin, this document elucidates the probable molecular targets and signaling pathways modulated by this compound. Detailed experimental protocols for key validation assays are provided, alongside structured data presentation and visual workflows to facilitate further research and development.

Introduction

This compound, also designated as Compound 6, is a dispiro-pyrrolizidino-oxindolo derivative of parthenin, a sesquiterpene lactone isolated from the plant Parthenium hysterophorus. Recent studies have highlighted its potential as a cytotoxic agent. This guide aims to consolidate the current understanding of its biological activity, drawing parallels from the extensive research on its parent compound to propose a robust framework for its target validation.

Quantitative Data Summary

The primary quantitative measure of efficacy for this compound is its half-maximal inhibitory concentration (IC50) against the HCT-116 human colon cancer cell line.

| Compound Name | Cell Line | IC50 (µM) | Citation |

| This compound (Compound 6) | HCT-116 | 5.0 ± 0.08 | [1] |

Proposed Molecular Targets and Signaling Pathways

Based on the known biological activities of parthenin and its analogues, this compound is hypothesized to exert its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis via the inhibition of key pro-survival signaling pathways and direct interaction with cellular redox systems.[2][3][4]

Inhibition of NF-κB Signaling

Parthenolide, the parent compound of this compound, is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is proposed to directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of anti-apoptotic genes such as Bcl-2 and Bcl-xL.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical pro-survival signaling molecule often constitutively active in cancer cells. Parthenolide has been shown to inhibit STAT3 signaling by covalently targeting the upstream Janus kinases (JAKs), thereby preventing the phosphorylation and activation of STAT3. This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.

Targeting Thioredoxin Reductase

Parthenolide has been identified as an inhibitor of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox homeostasis. By targeting the selenocysteine residue in TrxR, parthenolide can induce oxidative stress and trigger apoptosis. This represents a direct covalent modification of a critical cellular enzyme.

Experimental Protocols

The following are detailed protocols for key experiments in the validation of this compound's activity.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

-

HCT-116 cells

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

Materials:

-

Treated and untreated HCT-116 cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Normalize protein concentrations and add Laemmli buffer. Boil samples for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL reagent and visualize the protein bands using an imaging system.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the identification and initial validation of a novel anticancer agent like Compound 160.

Conclusion

This compound represents a promising lead compound for the development of new colon cancer therapies. The evidence strongly suggests that its mechanism of action is rooted in the established activities of its parent compound, parthenin, involving the induction of apoptosis through the inhibition of the NF-κB and STAT3 signaling pathways, and the targeting of thioredoxin reductase. The experimental protocols and workflows provided in this guide offer a clear path for the further investigation and validation of these targets, paving the way for preclinical and clinical development.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Thioredoxin Reductase by Parthenolide Contributes to Inducing Apoptosis of HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Anticancer Agent 160: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 160, also referred to as Compound 6, is a semi-synthetic derivative of parthenin, a sesquiterpene lactone isolated from the invasive plant Parthenium hysterophorus. This guide provides a comprehensive overview of the in vitro cytotoxicity screening of this compound, presenting quantitative data, detailed experimental protocols, and a putative mechanism of action based on the activity of its parent compound. The information herein is intended to support further research and development of this promising cytotoxic agent.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cancer cells, are summarized below. Camptothecin was utilized as a positive control in these assays.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 5.0 ± 0.08 |

| A549 | Lung Carcinoma | > 10 |

| Mia-Paca-2 | Pancreatic Cancer | > 10 |

| MCF-7 | Breast Cancer | > 10 |

Data synthesized from studies where initial screening was performed at 10 µM and 50 µM concentrations.[1]

Experimental Protocols

Standard colorimetric assays, such as the MTT and Sulforhodamine B (SRB) assays, are widely used to determine the in vitro cytotoxicity of purified compounds like this compound. Detailed protocols for these assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Human cancer cell lines (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase and perform a cell count to determine viability.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for IC50 determination could be from 0.1 to 100 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest agent concentration) and a blank (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared dilutions to the respective wells in triplicate.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Sulforhodamine B (SRB) Assay

This assay determines cytotoxicity by measuring the total protein content of adherent cells.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Human cancer cell lines (e.g., HCT-116)

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 as described in the MTT assay protocol.

-

-

Cell Fixation:

-

After the incubation period with the compound, gently remove the medium.

-

Fix the cells by adding 100 µL of cold 10% TCA to each well.

-

Incubate the plate at 4°C for 1 hour.

-

-

Washing and Staining:

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate on an orbital shaker for 5-10 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

-

Visualizations: Workflows and Putative Signaling Pathway

Experimental Workflow for In Vitro Cytotoxicity Screening

Putative Apoptotic Signaling Pathway of this compound

The precise molecular mechanism of this compound is yet to be fully elucidated. However, its parent compound, parthenin, is known to induce apoptosis. The following diagram illustrates a putative signaling pathway for this compound, assuming it acts similarly to parthenin by inducing the intrinsic (mitochondrial) apoptotic pathway.

References

Preclinical Pharmacokinetics of Anticancer Agent 160 (M109S): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics of the investigational anticancer agent 160, also identified as M109S. The information presented herein is a synthesis of available preclinical data, focusing on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Additionally, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the agent's preclinical profile.

Quantitative Pharmacokinetic Data

The preclinical pharmacokinetic profile of M109S has been evaluated in rodent models, specifically mice and rats. The following tables summarize the key pharmacokinetic parameters observed after intravenous, intraperitoneal, and oral administration.

Table 1: Pharmacokinetic Parameters of M109S in Mice

| Administration Route | Dose (mg/kg) | Time Point | Plasma Concentration |

| Oral Gavage | 10 | 30 min | 1.0 µg/mL (2.6 µM) |

| Oral Gavage | 10 | 24 h | 596 ± 134 ng/mL (1.6 ± 0.36 µM) |

| Intraperitoneal | 1 | - | Data not available |

| Intravenous | 5 | - | Data not available |

Table 2: Pharmacokinetic and Tissue Distribution Parameters of M109S in Rats

| Administration Route | Dose (mg/kg) | Time Point | Plasma/Tissue Concentration |

| Oral Gavage | 10 | 24 h | Plasma: 565.3 ± 188.3 nM |

| Oral Gavage | 10 | 24 h | Retina: 171.0 ± 52.0 nM |

| Oral Gavage | 10 | 24 h | Brain: 222.7 ± 74.7 nM |

Experimental Protocols

The pharmacokinetic data presented above were derived from studies employing the following methodologies.

Animal Models

-

Species: Mice and Rats were utilized for the pharmacokinetic assessments.

-

Health Status: Healthy, normal animals were used in these studies.

Dosing and Administration

-

Formulation: The formulation of M109S for administration is not explicitly detailed in the available literature.

-

Routes of Administration:

-

Oral (p.o.) administration was performed via gavage.

-

Intraperitoneal (i.p.) injection.

-

Intravenous (i.v.) injection.

-

-

Dosage:

Sample Collection and Analysis

-

Biological Matrices: Plasma, brain, and retina were collected for analysis[1].

-

Analytical Method: The specific analytical method for the quantification of M109S in biological matrices is not detailed in the provided search results. Typically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for such bioanalytical studies.

Mechanism of Action and Signaling Pathway

M109S is a cytoprotective small molecule that functions as a direct inhibitor of the pro-apoptotic protein Bax[2]. By binding to Bax, M109S prevents its conformational change and subsequent translocation to the mitochondria, which is a critical step in the intrinsic pathway of apoptosis. This inhibition of Bax activation ultimately protects cells from mitochondria-dependent cell death.

The following diagram illustrates the signaling pathway through which M109S exerts its anti-apoptotic effects.

Experimental Workflow Visualization

The general workflow for preclinical pharmacokinetic studies, such as those conducted for M109S, involves several key stages from compound administration to data analysis.

References

Anticancer Agent 160: A Technical Guide on its Effects on Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 160, also identified as Compound 6, is a semi-synthetic derivative of parthenin, a sesquiterpene lactone isolated from the plant Parthenium hysterophorus. This compound has demonstrated cytotoxic effects against human colon carcinoma HCT-116 cells. While direct and extensive research on the specific molecular mechanisms of this compound is emerging, its structural relationship to the well-studied sesquiterpene lactones, parthenin and parthenolide, provides a strong basis for predicting its effects on key cell signaling pathways implicated in cancer progression. This technical guide synthesizes the available data on this compound and extrapolates its probable mechanisms of action based on the known activities of its parent compounds. It details potential effects on critical pathways such as NF-κB, STAT, and MAPK, as well as the induction of apoptosis and reactive oxygen species (ROS). This document also provides detailed experimental protocols for investigating these pathways and summarizes relevant quantitative data.

Introduction

Parthenium hysterophorus, a plant of the Asteraceae family, is a rich source of sesquiterpene lactones, a class of natural products with a wide range of biological activities. Among these, parthenin is a major constituent. This compound (Compound 6) is a novel semi-synthetic derivative of parthenin. Initial studies have confirmed its cytotoxic potential, particularly against the HCT-116 human colon cancer cell line.[1][2][3]

The therapeutic potential of sesquiterpene lactones in oncology is largely attributed to their ability to modulate critical cell signaling pathways that are often dysregulated in cancer. The presence of an α-methylene-γ-lactone group in these compounds is a key structural feature responsible for their bioactivity, primarily through covalent modification of nucleophilic residues in target proteins.[4] This guide provides an in-depth overview of the known data for this compound and its putative effects on cancer cell signaling, drawing on the extensive research conducted on parthenin and the closely related compound, parthenolide.

Quantitative Data Summary

The primary quantitative data available for this compound is its in vitro cytotoxicity. The following table summarizes this information.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound (Compound 6) | HCT-116 (Human Colon Carcinoma) | Cytotoxicity Assay | IC50 | 5.0 ± 0.08 μM | [1] |

Probable Effects on Cell Signaling Pathways

Based on the known mechanisms of parthenin and parthenolide, this compound is likely to exert its anticancer effects through the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Sesquiterpene lactones, including parthenolide, are well-documented inhibitors of this pathway. The likely mechanism involves the direct inhibition of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of its target genes.

Caption: Probable inhibition of the NF-κB pathway by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Sesquiterpene lactones are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is often triggered by cellular stress, such as the generation of reactive oxygen species (ROS), which is a known effect of parthenin and its analogues. This leads to changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of a different caspase cascade.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Semisynthesis of Novel Dispiro-pyrrolizidino/thiopyrrolizidino-oxindolo/indanedione Natural Product Hybrids of Parthenin Followed by Their Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

Anticancer Agent 160: A Technical Overview of a Promising Natural Product Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 160, also identified as Compound 6, is a semi-synthetic derivative of parthenin, a sesquiterpene lactone isolated from the invasive plant Parthenium hysterophorus[1][2][3][4]. This compound has demonstrated notable cytotoxic activity against human colorectal carcinoma cells, positioning it as a molecule of interest for further oncological research. This technical guide provides a summary of the currently available data on this compound and outlines the standard experimental protocols that would be necessary to fully characterize its binding affinity and kinetics upon identification of its molecular target.

Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against the HCT-116 human colorectal cancer cell line. Multiple sources confirm its half-maximal inhibitory concentration (IC50) to be 5.0 μM[1]. One study has specified the IC50 with a higher degree of precision at 5.0 ± 0.08 μM.

| Cell Line | Assay Type | IC50 (μM) |

| HCT-116 | Cytotoxicity | 5.0 |

| HCT-116 | Cytotoxicity | 5.0 ± 0.08 |

Table 1: In Vitro Cytotoxicity of this compound

Molecular Target and Mechanism of Action

To date, the specific molecular target of this compound has not been definitively identified in publicly available literature. The parent compound, parthenin, and other sesquiterpene lactones are known to possess an α,β-unsaturated ketone moiety, which can react with biological nucleophiles. This has led to the hypothesis that they may act as inhibitors of the transcription factor NF-κB, but this has not been experimentally confirmed for this compound. The elucidation of its direct binding partner is a critical next step in understanding its mechanism of action and for conducting detailed binding affinity and kinetic studies.

Prospective Analysis: Experimental Protocols for Target Engagement and Binding Characterization

Once a molecular target is identified, a variety of biophysical and biochemical assays can be employed to determine the binding affinity and kinetics of this compound. The following are detailed protocols for commonly used techniques.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique that measures the real-time interaction between a ligand (this compound) and an analyte (the target protein).

Experimental Protocol:

-

Immobilization of the Target Protein:

-

The purified target protein is covalently immobilized on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

-

The chip surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

The target protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

-

Remaining active sites are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell is prepared similarly but without the protein immobilization to account for non-specific binding.

-

-

Binding Analysis:

-

A series of concentrations of this compound, prepared in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO), are injected over the sensor and reference flow cells.

-

The association of the compound to the target is monitored in real-time.

-

This is followed by an injection of running buffer to monitor the dissociation phase.

-

The sensor surface is regenerated between cycles using a buffer of low pH (e.g., glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

The response data from the reference flow cell is subtracted from the active flow cell to obtain specific binding sensorgrams.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

-

Caption: Workflow for SPR-based determination of binding kinetics.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction in a single experiment.

Experimental Protocol:

-

Sample Preparation:

-

The purified target protein is dialyzed extensively against the desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

This compound is dissolved in the same final dialysis buffer. A small concentration of DMSO may be required for solubility, in which case the same concentration must be present in the protein solution.

-

-

ITC Measurement:

-

The sample cell is filled with the target protein solution (at a concentration typically 10-50 times the expected K_D).

-

The injection syringe is filled with a concentrated solution of this compound (typically 10-20 times the protein concentration).

-

A series of small injections (e.g., 2-5 μL) of the compound into the protein solution are performed at a constant temperature.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of the compound to the protein.

-

The resulting isotherm is fitted to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Caption: Workflow for ITC-based thermodynamic characterization.

Hypothetical Signaling Pathway Inhibition

Should this compound be found to inhibit a key signaling pathway, such as the NF-κB pathway, its mechanism could be visualized as follows.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a promising cytotoxic compound derived from a readily available natural source. While its in vitro activity against colorectal cancer cells is established, the critical next phase of research must focus on target identification and validation. Unraveling the direct molecular target will enable a comprehensive characterization of its binding affinity, kinetics, and thermodynamics using the methodologies outlined in this guide. This, in turn, will facilitate a deeper understanding of its mechanism of action and guide future efforts in structure-activity relationship studies and lead optimization for the development of a potential novel anticancer therapeutic.

References

Anticancer Agent 160: A Potential Natural Product Derivative for Cancer Therapy

A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents for cancer treatment has increasingly turned towards the vast chemical diversity of natural products. These compounds have historically served as a rich source of inspiration for a significant portion of the clinically approved anticancer drugs. This technical guide delves into the preclinical data available for Anticancer Agent 160, a promising natural product derivative. The document will provide a comprehensive overview of its cytotoxic activity, proposed mechanism of action, and the experimental methodologies employed in its initial characterization. The aim is to furnish researchers and drug development professionals with a detailed understanding of its potential as a lead compound for future anticancer therapies.

Introduction

Natural products and their derivatives have been a cornerstone of oncology drug discovery for decades, offering unique chemical scaffolds and mechanisms of action that are often distinct from synthetic molecules. "this compound" refers to a compound identified as a natural product derivative with potential cytotoxic effects against cancer cells. Specifically, this document focuses on This compound (Compound 6) , a natural product derived from the plant Parthenium hysterophorus.[1] Initial studies have highlighted its ability to induce cytotoxicity in human colorectal carcinoma cells, suggesting a potential therapeutic avenue worth exploring. This whitepaper will synthesize the currently available data on this compound to provide a detailed technical overview for the scientific community.

Physicochemical Properties

While detailed physicochemical data for this compound is not extensively available in the public domain, its origin as a derivative of a natural product from Parthenium hysterophorus suggests a complex chemical structure, likely a sesquiterpene lactone, which are common secondary metabolites in this plant genus. Further characterization, including determination of its molecular formula, molecular weight, solubility, and stability, is essential for its advancement as a drug candidate.

In Vitro Efficacy: Quantitative Data

The primary evidence for the anticancer potential of this compound stems from its cytotoxic effects on human cancer cell lines. The available quantitative data from these studies are summarized below.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HCT-116 | Colorectal Carcinoma | IC50 | 5.0 μM | [1] |

Table 1: In Vitro Cytotoxicity of this compound

The IC50 value of 5.0 μM in HCT-116 cells indicates moderate potency and provides a strong rationale for further investigation into its mechanism of action and efficacy in a broader panel of cancer cell lines.

Mechanism of Action

Preliminary studies suggest that this compound exerts its cytotoxic effects through the modulation of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.

Inhibition of Apoptosis Induction

This compound has been shown to inhibit apoptosis induced by various stimuli. It can inhibit apoptosis induced by both Bax and Bak, key pro-apoptotic proteins.[1] Furthermore, it has demonstrated the ability to suppress apoptosis triggered by chemical inducers such as Staurosporine, Etoposide, and Obatoclax in different cell lines.[1]

Modulation of Mitochondrial Apoptotic Pathway

The compound appears to target the intrinsic, or mitochondrial, pathway of apoptosis. It has been observed to suppress the mitochondrial translocation of Bax, a critical step in the initiation of mitochondrial outer membrane permeabilization and subsequent caspase activation.[1] Consistent with this, this compound was found to decrease mitochondrial oxygen consumption.

Figure 1: Proposed Mechanism of Action of this compound. This diagram illustrates the inhibitory effect of this compound on the mitochondrial apoptotic pathway.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these initial findings.

Cell Culture

HCT-116 cells were cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) was likely determined using a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. A general workflow for such an assay is depicted below.

Figure 2: General Workflow for an In Vitro Cytotoxicity Assay. This diagram outlines the key steps in determining the IC50 value of a compound in a cancer cell line.

Apoptosis Assays

To investigate the mechanism of cell death, various assays were likely employed:

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells via flow cytometry.

-

Western Blotting: To measure the expression levels of key apoptotic proteins such as Bax, Bak, cleaved caspases, and cytochrome c in both the mitochondrial and cytosolic fractions.

-

Mitochondrial Membrane Potential Assay: Using dyes like JC-1 or TMRM to assess changes in mitochondrial function.

-

Oxygen Consumption Rate (OCR) Measurement: Using techniques like Seahorse XF analysis to determine the effect on mitochondrial respiration.

Future Directions

The initial findings on this compound are promising but require substantial further investigation to validate its potential as a therapeutic agent. Key future research directions include:

-

Structural Elucidation: Complete determination of the chemical structure of this compound.

-

Broad-Spectrum Efficacy Screening: Evaluation of its cytotoxicity against a diverse panel of cancer cell lines from different tissue origins.

-

In Vivo Studies: Assessment of its efficacy and safety in preclinical animal models of cancer.

-

Target Identification: Elucidation of the direct molecular target(s) of this compound to better understand its mechanism of action.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterization of its absorption, distribution, metabolism, excretion, and dose-response relationship in vivo.

-

Synthesis of Analogs: To explore structure-activity relationships and optimize for potency, selectivity, and drug-like properties.

Conclusion

This compound, a natural product derivative from Parthenium hysterophorus, has demonstrated in vitro cytotoxicity against human colorectal carcinoma cells with an IC50 of 5.0 μM. Its mechanism of action appears to involve the inhibition of the mitochondrial pathway of apoptosis. While these preliminary results are encouraging, further comprehensive studies are necessary to fully characterize its therapeutic potential. This technical guide provides a foundational overview for researchers and drug development professionals interested in exploring this promising natural product derivative for the treatment of cancer.

References

A Technical Guide to AMG 160 (Acapatamab): A PSMA-Targeting Bi-Specific T-Cell Engager for Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant challenge in oncology, particularly in its metastatic castration-resistant (mCRPC) stage. A promising therapeutic target in this landscape is the Prostate-Specific Membrane Antigen (PSMA), a cell surface protein highly expressed on prostate cancer cells. This technical guide provides an in-depth overview of AMG 160 (acapatamab), a half-life extended (HLE) Bi-specific T-cell Engager (BiTE®) designed to target PSMA on tumor cells and the CD3 receptor on T-cells, thereby redirecting the patient's own immune system to eradicate cancer cells. This document details the preclinical and clinical development of AMG 160, including its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation.

Mechanism of Action

AMG 160 is an immuno-oncology therapy that functions by physically linking cytotoxic T-cells to PSMA-expressing prostate cancer cells. This bispecific antibody construct consists of two single-chain variable fragments (scFv): one that binds to PSMA on the cancer cell and another that binds to the CD3 component of the T-cell receptor complex. This forced synapse formation leads to T-cell activation, proliferation, cytokine release, and ultimately, targeted lysis of the prostate cancer cells, independent of major histocompatibility complex (MHC) presentation. The inclusion of an Fc domain extends the half-life of AMG 160, allowing for less frequent dosing.[1]

Below is a diagram illustrating the mechanism of action of AMG 160.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of AMG 160.

Table 1: Preclinical In Vitro Efficacy of AMG 160

| Parameter | Cell Line(s) | Result | Reference(s) |

| Half-maximal Lysis (EC50) | PSMA-expressing prostate cancer cell lines | 6–42 pmol/L | [2][3] |

| T-Cell Activation | Co-cultures of human PBMCs and C4-2 cells | Upregulation of CD25, CD69, 4-1BB, and PD-1 | [2] |

| Cytokine Production | Co-cultures of human PBMCs and target cells | Increased secretion of IFN-γ, TNF-α, IL-2, IL-6, IL-10 |

Table 2: Preclinical In Vivo Efficacy of AMG 160

| Animal Model | Tumor Model | Dosing Regimen | Key Findings | Reference(s) |

| NOD/SCID Mice | 22Rv-1 Xenograft | 0.2 mg/kg weekly | Promotes tumor regression | |

| NSG-B2M Mice | CTG-2428 PDX | 10 mg/kg every 2 days for 22 days | Tumor regression, enhanced with anti-PD-1 |

Table 3: Phase 1 Clinical Trial (NCT03792841) Preliminary Efficacy

| Parameter | Patient Population | Dosing Regimen | Result | Reference(s) |

| PSA Reduction >50% | mCRPC | 0.003–0.9 mg IV Q2W | 34.3% of patients | |

| Any PSA Decline | mCRPC | 0.003–0.9 mg IV Q2W | 68.6% of patients | |

| Objective Response (RECIST 1.1) | mCRPC with measurable disease (n=15) | 0.003–0.9 mg IV Q2W | 3 partial responses, 8 stable disease |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of AMG 160.

In Vitro T-Cell-Dependent Cellular Cytotoxicity (TDCC) Assay

Objective: To determine the potency of AMG 160 in mediating T-cell killing of PSMA-positive prostate cancer cells.

Materials:

-

Target Cells: PSMA-positive human prostate cancer cell lines (e.g., C4-2, 22Rv-1, LNCaP, VCaP). PSMA-negative cell line (e.g., PC-3) as a negative control.

-

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells from healthy donors.

-

Agent: AMG 160 at various concentrations.

-

Assay Medium: RPMI 1640 supplemented with 10% FBS, L-glutamine, and antibiotics.

-

Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or flow cytometry-based viability dyes.

Protocol:

-

Cell Culture: Culture target prostate cancer cell lines to ~80% confluency.

-

Cell Plating: Seed target cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.

-

Effector Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Co-culture: Add effector cells to the wells containing target cells at an effector-to-target (E:T) ratio of 10:1.

-

Treatment: Add serial dilutions of AMG 160 to the co-culture wells. Include a vehicle control (no AMG 160).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment:

-

Luminescent Assay: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.

-

Flow Cytometry: Harvest cells, stain with a viability dye (e.g., 7-AAD), and analyze on a flow cytometer to distinguish live and dead target cells.

-

-

Data Analysis: Calculate the percentage of specific lysis for each AMG 160 concentration compared to the vehicle control. Determine the EC50 value from the dose-response curve.

In Vitro T-Cell Activation and Cytokine Release Assay

Objective: To assess the ability of AMG 160 to activate T-cells and induce cytokine production in the presence of target cells.

Materials:

-

Same as TDCC assay.

-

Flow Cytometry Antibodies: Fluorochrome-conjugated antibodies against human CD3, CD4, CD8, CD25, CD69, 4-1BB, and PD-1.

-

Cytokine Detection: ELISA or multiplex immunoassay kits (e.g., Meso Scale Discovery) for human IFN-γ, TNF-α, IL-2, IL-6, and IL-10.

Protocol:

-

Follow steps 1-6 of the TDCC assay protocol.

-

Sample Collection: After the 48-hour incubation, collect the cell culture supernatants for cytokine analysis and harvest the cells for flow cytometry.

-

Flow Cytometry:

-

Wash the harvested cells with FACS buffer.

-

Stain the cells with the antibody cocktail for 30 minutes at 4°C.

-

Wash the cells and acquire data on a flow cytometer.

-

Gate on the T-cell population (CD3+) and analyze the expression of activation markers.

-

-

Cytokine Analysis:

-

Centrifuge the collected supernatants to remove cellular debris.

-

Perform the cytokine measurement according to the manufacturer's instructions for the chosen assay kit.

-

-

Data Analysis: Quantify the percentage of T-cells expressing activation markers and the concentration of each cytokine in the supernatants.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor activity of AMG 160 in a living organism.

Materials:

-

Animals: Immunodeficient mice (e.g., NOD/SCID or NSG-B2M).

-

Tumor Cells/Tissue: 22Rv-1 human prostate cancer cells or patient-derived xenograft (PDX) fragments (e.g., CTG-2428).

-

Effector Cells: Human T-cells.

-

Agent: AMG 160 and control BiTE molecule.

-

Tools: Calipers for tumor measurement.

Protocol:

-

Tumor Implantation:

-

Cell Line Xenograft: Subcutaneously inject 22Rv-1 cells mixed with Matrigel into the flank of the mice.

-

PDX Model: Surgically implant tumor fragments subcutaneously.

-

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

T-Cell Engraftment: Administer human T-cells intravenously to the mice.

-

Treatment Administration:

-

Administer AMG 160 (e.g., 0.2 mg/kg) or a control BiTE molecule intravenously or intraperitoneally according to the study schedule (e.g., weekly).

-

For combination studies, co-administer other agents like anti-PD-1 antibodies.

-

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice at the study endpoint and collect tumors for further analysis if required.

-

Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis to compare treatment groups.

PSMA Signaling in Prostate Cancer

While the primary mechanism of AMG 160 is direct T-cell mediated cytotoxicity, understanding the role of PSMA in prostate cancer cell signaling provides context for its importance as a therapeutic target. PSMA's enzymatic activity has been linked to the activation of pro-survival signaling pathways. For instance, PSMA can modulate the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. By targeting PSMA, therapies not only mark cancer cells for destruction but may also indirectly interfere with these oncogenic signaling cascades.

Clinical Development: Phase 1 Trial (NCT03792841)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of AMG 160 in patients with mCRPC.

Study Design: An open-label, dose-escalation, and dose-expansion Phase 1 study of AMG 160 monotherapy and in combination with pembrolizumab.

Key Inclusion Criteria:

-

Histologically or cytologically confirmed mCRPC.

-

Refractory to at least one novel hormonal therapy (e.g., abiraterone, enzalutamide).

-

Failed 1-2 taxane-based chemotherapy regimens (or unsuitable/refused).

-

Evidence of progressive disease.

Key Exclusion Criteria:

-

Active autoimmune disease.

-

CNS metastases.

-

Prior PSMA-targeted therapy (with some exceptions).

Treatment: AMG 160 administered as a short intravenous infusion every two weeks in escalating dose cohorts (0.003 mg to 0.9 mg).

Preliminary Findings: AMG 160 demonstrated a manageable safety profile, with cytokine release syndrome (CRS) being the most common adverse event, which was generally reversible and manageable. The preliminary efficacy data showed anti-tumor activity in a heavily pre-treated patient population, with a significant proportion of patients exhibiting a decline in PSA levels.

Conclusion

AMG 160 (acapatamab) represents a promising immunotherapeutic approach for patients with metastatic castration-resistant prostate cancer by effectively leveraging the patient's own T-cells to target and eliminate PSMA-expressing tumor cells. Preclinical data have demonstrated its potent in vitro and in vivo activity, and early clinical findings suggest a manageable safety profile with encouraging signs of anti-tumor efficacy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AMG 160 in the treatment of advanced prostate cancer.

References

- 1. BiTE-ing into prostate cancer with bispecific T cell engagers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The PSMA-targeting Half-life Extended BiTE Therapy AMG 160 has Potent Antitumor Activity in Preclinical Models of Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Safety and Toxicity Profile of Anticancer Agent 160: A Preclinical Overview

Disclaimer: As "Anticancer Agent 160" is not a publicly recognized designation, this document presents a hypothetical initial safety and toxicity profile for an illustrative compound, herein named Hypothetical this compound (HAA-160). The data and experimental protocols are representative examples based on established preclinical evaluation guidelines for novel anticancer therapeutics and are not derived from any specific, real-world agent.

This technical guide provides a summary of the foundational non-clinical safety and toxicity studies for HAA-160, a novel small molecule inhibitor targeting the PI3K/Akt signaling pathway. The information is intended for researchers, scientists, and drug development professionals to illustrate a typical preclinical data package required for Investigational New Drug (IND) applications.

In Vitro Cytotoxicity and Selectivity

The initial assessment of HAA-160 involved evaluating its cytotoxic effects on a panel of human cancer cell lines versus normal human cells. The half-maximal inhibitory concentration (IC50) was determined using a standard colorimetric assay.[1][2]

Table 1: In Vitro Cytotoxicity of HAA-160 (72-hour exposure)

| Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) |

| MCF-7 | Breast Cancer | 0.85 | hTERT-HME1 | 15.2 | 17.9 |

| A549 | Lung Cancer | 1.2 | BEAS-2B | 20.5 | 17.1 |

| PC-3 | Prostate Cancer | 0.98 | RWPE-1 | 18.4 | 18.8 |

| HCT116 | Colon Cancer | 1.5 | CCD 841 CoN | 25.1 | 16.7 |

-

Cell Seeding: Cancer and normal cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: HAA-160 was serially diluted in culture medium to achieve a range of concentrations (e.g., 0.01 µM to 100 µM) and added to the respective wells. A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[1]

-

Solubilization and Absorbance Reading: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO or acidic isopropanol), and the absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the log concentration of HAA-160 and fitting the data to a dose-response curve.

In Vivo Acute Toxicity

Acute toxicity studies were conducted in two rodent species to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[3][4]

Table 2: Single-Dose Acute Toxicity of HAA-160

| Species | Strain | Route of Administration | MTD (mg/kg) | Observed Toxicities |

| Mouse | C57BL/6 | Intravenous (IV) | 50 | Lethargy, weight loss, transient ataxia at higher doses |

| Rat | Sprague-Dawley | Oral (PO) | 200 | Mild sedation, decreased food consumption at higher doses |

-

Animal Models: Healthy, young adult C57BL/6 mice and Sprague-Dawley rats were used. Animals were acclimated for at least one week before the study.

-

Dose Administration: HAA-160 was formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). A single dose was administered either intravenously or orally to different dose groups (n=3-5 animals per group).

-

Clinical Observations: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, activity levels), and body weight changes for 14 days post-administration.

-

Endpoint: The MTD was defined as the highest dose that did not cause mortality or other signs of life-threatening toxicity.

Repeat-Dose Toxicity Study (7-Day)

A 7-day repeat-dose study was performed in rats to assess the toxicity profile of HAA-160 upon repeated administration and to inform dose selection for longer-term studies.

Table 3: Key Findings from 7-Day Repeat-Dose Toxicity in Rats (Oral Gavage)

| Dose Group (mg/kg/day) | Key Clinical Observations | Changes in Body Weight | Key Hematology Findings | Key Clinical Chemistry Findings |

| 0 (Vehicle) | No abnormalities | Normal gain | Within normal limits | Within normal limits |

| 25 | No abnormalities | Normal gain | No significant changes | No significant changes |

| 75 | Mild, transient sedation | Slight decrease | No significant changes | Slight elevation in ALT/AST |

| 150 | Moderate sedation, piloerection | ~10% decrease | Mild anemia | Moderate elevation in ALT/AST |

-

Animal Model: Sprague-Dawley rats were randomly assigned to dose groups (n=5/sex/group).

-

Dosing: HAA-160 was administered daily via oral gavage for 7 consecutive days at doses of 0, 25, 75, and 150 mg/kg.

-

Monitoring: Daily clinical observations and twice-weekly body weight measurements were recorded.

-

Terminal Procedures: On day 8, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and major organs were weighed and preserved for histopathological examination.

Mechanism of Action: PI3K/Akt Signaling Pathway

HAA-160 is designed to inhibit the PI3K/Akt signaling pathway, which is commonly dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.

Preliminary Safety Pharmacology

Safety pharmacology studies are essential to investigate potential adverse effects on major physiological systems. An early assessment of cardiovascular risk was conducted.

Table 4: In Vitro hERG Channel Assay

| Compound | IC50 (µM) |

| HAA-160 | > 30 |

-

Cell System: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel were used.

-

Method: Whole-cell patch-clamp recordings were performed at room temperature.

-

Procedure: Cells were exposed to increasing concentrations of HAA-160, and the effect on the hERG current was measured.

-

Analysis: The concentration-response curve was used to determine the IC50 value. An IC50 > 30 µM is generally considered to have a low risk of causing QT prolongation.

Summary and Future Directions

The initial preclinical safety and toxicity profile of HAA-160 indicates a favorable therapeutic window. The agent demonstrates selective cytotoxicity against cancer cells in vitro and is tolerated in vivo at doses expected to be efficacious. Mild to moderate, reversible liver enzyme elevations were noted as the primary dose-limiting toxicity in the 7-day rat study. The lack of significant hERG channel inhibition suggests a low risk for cardiovascular toxicity.

These preliminary findings support the continued development of HAA-160. Further studies, including extended repeat-dose toxicity studies in two species (rodent and non-rodent) and a full battery of safety pharmacology and genotoxicity assays, are required to support a formal IND submission.

References

- 1. scielo.br [scielo.br]

- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Toxicity Assessment for Novel Treatments of Cancer Pain - Ace Therapeutics [ace-therapeutics.com]

- 4. hoeford.com [hoeford.com]

Methodological & Application

Application Notes and Protocols for Anticancer Agent 160

Topic: "Anticancer agent 160" Synthesis and Application Protocols For: Researchers, scientists, and drug development professionals.

Introduction

"this compound," commercially identified as Compound 6, is a potent semi-synthetic derivative of parthenin, a naturally occurring sesquiterpene lactone isolated from the invasive plant Parthenium hysterophorus. This agent has demonstrated significant cytotoxic activity against various cancer cell lines, notably exhibiting a half-maximal inhibitory concentration (IC50) of approximately 5.0 µM against the human colon cancer cell line HCT-116[1]. The therapeutic potential of this compound lies in its ability to induce apoptosis in cancer cells. This document provides a detailed protocol for the semi-synthesis of this agent from its natural precursor, parthenin, along with methodologies for its biological evaluation and an overview of its mechanism of action.

Data Presentation

The cytotoxic activity of this compound and related extracts from Parthenium hysterophorus are summarized below. These data highlight the agent's potency against various human cancer cell lines.

Table 1: Cytotoxicity of this compound (Compound 6) and Parthenium hysterophorus Extracts

| Compound/Extract | Cell Line | Assay Type | IC50 / % Inhibition | Reference |

| This compound (Compound 6) | HCT-116 (Colon) | Not Specified | 5.0 ± 0.08 µM | [1] |

| Methanolic Extract | MCF-7 (Breast) | MTT | 30.81 ± 0.09 ng/mL | [2] |

| Methanolic Extract | HeLa (Cervical) | MTT | 5.35 ± 0.03 ng/mL | [2] |

| Ethanolic Extract | MCF-7 (Breast) | SRB | 81% inhibition at 100 µg/mL | [3] |

| Ethanolic Extract | THP-1 (Leukemia) | SRB | 85% inhibition at 100 µg/mL | |

| Aqueous Extract | HCT-116 (Colon) | SRB | 100% inhibition at 100 µg/mL | |

| Hexane Extract (Root) | HCT-116 (Colon) | SRB | 99% inhibition at 100 µg/mL | |

| Ethanolic Extract (Root) | HCT-116 (Colon) | SRB | 93% inhibition at 100 µg/mL |

Experimental Protocols

Protocol 1: Isolation of Parthenin from Parthenium hysterophorus

This protocol describes a general method for the extraction and isolation of parthenin, the precursor for this compound.

1. Plant Material Collection and Preparation:

- Collect the aerial parts of Parthenium hysterophorus.

- Shade-dry the plant material to a constant weight.

- Grind the dried material into a fine powder.

2. Soxhlet Extraction:

- Pack the powdered plant material into a Soxhlet apparatus.

- Extract the powder with a suitable solvent such as methanol or ethanol for several hours.

- Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Chromatographic Purification:

- Subject the crude extract to column chromatography over silica gel.

- Elute the column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

- Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing parthenin.

- Pool the parthenin-rich fractions and recrystallize to obtain pure parthenin.

Protocol 2: Semi-synthesis of this compound (Compound 6)

This protocol outlines the semi-synthesis of this compound from parthenin via a 1,3-dipolar cycloaddition reaction.

1. Reaction Setup:

- In a round-bottom flask, dissolve 2-Nitro-benzonitrile N-oxide (1.2 mmol) in tetrahydrofuran (THF, 10 ml).

- Stir the solution for 10 minutes, maintaining the temperature between 0-5°C.

2. Addition of Parthenin:

- To the cooled solution, add parthenin (1 mmol).

- Continue stirring the reaction mixture at 0-5°C for 20 minutes.

3. Reaction Completion and Workup:

- Allow the reaction to proceed at ambient temperature for 3 hours.

- Evaporate the solvent in vacuo.

4. Purification:

- Purify the crude product by column chromatography to yield the pure this compound (Compound 6).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

- Culture cancer cells (e.g., HCT-116) in appropriate media.

- Seed the cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/mL and incubate for 24 hours.

2. Compound Treatment:

- Prepare serial dilutions of this compound in the culture medium.

- Add the different concentrations of the compound to the wells containing the cells.

- Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

- Incubate the plates for 48 hours.

3. MTT Addition and Incubation:

- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

4. Formazan Solubilization and Absorbance Reading:

- Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability compared to the vehicle control.

- Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Caption: Workflow for the isolation, semi-synthesis, and biological evaluation of this compound.

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Caption: Proposed apoptotic signaling pathway for this compound.

References

- 1. Semisynthesis of Novel Dispiro-pyrrolizidino/thiopyrrolizidino-oxindolo/indanedione Natural Product Hybrids of Parthenin Followed by Their Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcmas.com [ijcmas.com]

- 3. Parthenium hysterophorus: A Probable Source of Anticancer, Antioxidant and Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of Anticancer Agent 160

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 160, a natural product isolated from Parthenium hysterophorus, has demonstrated notable cytotoxicity against human colorectal carcinoma HCT-116 cells with an IC50 of 5.0 μM.[1][2][3] Extracts of Parthenium hysterophorus have likewise shown cytotoxic effects against HCT-116 and other cancer cell lines.[4][5] These promising in vitro findings necessitate further investigation through in vivo models to assess the agent's therapeutic potential and safety profile in a physiological context.

This document provides detailed protocols for the in vivo evaluation of this compound using a human colorectal cancer xenograft model in mice. The protocols cover the establishment of the xenograft model, evaluation of anti-tumor efficacy, and assessment of systemic toxicity. Representative data and visualizations are included to guide the experimental design and interpretation of results.

I. In Vivo Xenograft Model: HCT-116

The HCT-116 human colorectal cancer cell line is a well-established and widely used model for in vivo cancer research. When implanted into immunocompromised mice, HCT-116 cells readily form solid tumors, providing a robust system to evaluate the efficacy of novel therapeutic agents.

Experimental Workflow

The overall workflow for the in vivo study is depicted below.

Caption: Experimental workflow for the in vivo evaluation of this compound.

II. Experimental Protocols

Protocol 1: HCT-116 Xenograft Model Establishment

1. Animal Model:

-

Species: Mouse

-

Strain: Athymic Nude (nu/nu) or NOD/SCID mice, 6-8 weeks old.

-

Supplier: Reputable commercial vendor (e.g., Charles River, The Jackson Laboratory).

-

Acclimatization: House animals for at least one week before the experiment in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to sterile food and water.

2. Cell Culture and Implantation:

-

Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Assignment:

-

Monitor tumor growth by measuring the length (L) and width (W) of the tumor with a digital caliper every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (W^2 x L) / 2 .

-

Once tumors reach a mean volume of approximately 100-150 mm³, randomly assign the mice into treatment groups (n=8-10 mice per group).

Protocol 2: Evaluation of Anti-Tumor Efficacy

1. Treatment Groups:

-

Group 1 (Vehicle Control): Administer the vehicle used to dissolve this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

-

Group 2 (this compound - Low Dose): e.g., 25 mg/kg body weight.

-

Group 3 (this compound - High Dose): e.g., 50 mg/kg body weight.

-

Group 4 (Positive Control): A standard-of-care chemotherapeutic agent for colorectal cancer, such as 5-Fluorouracil (5-FU) at a previously established effective dose.

2. Drug Administration:

-

Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the physicochemical properties and formulation of this compound.

-

Frequency: Daily or every other day for a specified period (e.g., 21 days).

-

Dosage Formulation: Prepare fresh formulations daily. Ensure the agent is completely dissolved or forms a stable suspension.

3. Efficacy Assessment:

-

Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period.

-

At the end of the study, euthanize the mice and carefully excise the tumors.

-

Measure the final weight of each tumor.

-

Calculate the Tumor Growth Inhibition (TGI) rate using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100

Protocol 3: In Vivo Toxicity Assessment

1. Health Monitoring:

-

Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, posture, grooming, and signs of pain or distress.

-

Record body weight every 2-3 days. A body weight loss of more than 20% is often considered a humane endpoint.

2. Necropsy and Organ Collection:

-

At the study endpoint, perform a gross necropsy.

-

Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) and weigh them.

-

Calculate the organ-to-body-weight ratio.

-

Collect blood samples via cardiac puncture for hematological and serum biochemical analysis.

3. Histopathological Analysis:

-

Fix a portion of the tumor and major organs in 10% neutral buffered formalin for histopathological examination to assess for any treatment-related cellular changes.

III. Data Presentation (Hypothetical Data)

The following tables present hypothetical but realistic data for an in vivo study of this compound.

Table 1: Anti-tumor Efficacy of this compound in HCT-116 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 125.4 ± 15.2 | 1580.6 ± 210.5 | 1.62 ± 0.25 | - |

| This compound | 25 | 124.8 ± 14.8 | 948.3 ± 155.7 | 0.98 ± 0.18 | 40.0 |

| This compound | 50 | 126.1 ± 16.1 | 616.4 ± 130.2 | 0.65 ± 0.14 | 61.0 |

| Positive Control (5-FU) | 20 | 125.9 ± 15.5 | 521.6 ± 115.9 | 0.54 ± 0.11 | 67.0 |

Data are presented as mean ± standard deviation.

Table 2: Toxicity Profile of this compound

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Mean Liver Weight (g) | Mean Spleen Weight (g) | Serum ALT (U/L) | Serum CRE (mg/dL) |

| Vehicle Control | - | +5.8 ± 2.1 | 1.25 ± 0.11 | 0.12 ± 0.03 | 35.4 ± 5.6 | 0.45 ± 0.08 |

| This compound | 25 | +4.5 ± 2.5 | 1.28 ± 0.13 | 0.13 ± 0.04 | 38.1 ± 6.2 | 0.48 ± 0.09 |

| This compound | 50 | -2.3 ± 3.0 | 1.30 ± 0.15 | 0.14 ± 0.05 | 42.5 ± 7.1 | 0.51 ± 0.10 |

| Positive Control (5-FU) | 20 | -8.5 ± 3.8 | 1.15 ± 0.10 | 0.09 ± 0.02 | 55.2 ± 8.9 | 0.62 ± 0.12 |

Data are presented as mean ± standard deviation. ALT: Alanine aminotransferase; CRE: Creatinine.

IV. Potential Mechanism of Action: Signaling Pathways

While the specific mechanism of action for this compound is yet to be elucidated, many natural products exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a generalized view of common signaling pathways in colorectal cancer that could be potential targets for this compound.

Caption: Representative signaling pathways in colorectal cancer.

This diagram illustrates the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in colorectal cancer and are common targets for natural product-based anticancer agents. Further molecular studies are required to identify the specific targets of this compound.

References

- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. jtrolis.ub.ac.id [jtrolis.ub.ac.id]

- 3. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 4. In Vitro Antibacterial, Antioxidant, and Cytotoxic Activities of Parthenium hysterophorus and Characterization of Extracts by LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

Application Notes and Protocols for Anticancer Agent 160